3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclobutane ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic methods that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions allows for efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-Trifluoromethylcyclobutane-1-carboxylic acid
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-3(10)2-5/h3H,1-2,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLGMKVLWBGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287343-57-9 |
Source
|
Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.